4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine
Description
Benzothiazole Ring System Configuration
The molecule contains two 4-methoxy-substituted benzothiazole rings, each comprising a benzene fused to a thiazole moiety. The methoxy groups at the 4-position are para to the thiazole nitrogen, a configuration known to enhance electron density at the 2-position via resonance effects. This aligns with observations in nitrated benzothiazoles, where electron-releasing substituents like methoxy stabilize electrophilic substitution patterns. The benzothiazole rings adopt near-planar geometries, with dihedral angles between the benzene and thiazole planes typically below 5°, as seen in related coumarin-benzothiazole hybrids. Such planarity facilitates π-conjugation, critical for intramolecular charge transfer in analogous chemosensors.
Thiadiazole-Azetidine Hybrid Substructure
The azetidine ring (a four-membered saturated heterocycle) is appended with a 5-methyl-1,3,4-thiadiazole group at the 2-position. The thiadiazole’s sulfur and nitrogen atoms create an electron-deficient core, while the methyl group at C5 introduces steric bulk. X-ray data for similar azetidine-thiadiazole hybrids reveal puckered azetidine conformations (endocyclic torsion angles: 15–25°) to alleviate ring strain. The thiadiazole-azetidine junction forms a spiro-like structure, with the azetidine’s C3 atom serving as the attachment point for the central amine. This geometry imposes torsional constraints on the adjacent amine linkages, as discussed in Section 1.2.1.
Methoxy Group Positional Isomerism
Both benzothiazole units bear methoxy groups exclusively at the 4-position, avoiding common isomerization pathways observed in nitro-substituted benzothiazoles. The para-methoxy configuration minimizes steric clashes with the thiazole sulfur while maximizing electronic stabilization through resonance. Comparative studies of ortho-, meta-, and para-methoxybenzothiazoles indicate that para-substitution reduces rotational freedom by 30–40% due to enhanced conjugation. This positional rigidity likely persists in the target compound, favoring a locked conformation conducive to intramolecular hydrogen bonding (Section 1.2.2).
Properties
Molecular Formula |
C22H20N6O2S3 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C22H20N6O2S3/c1-12-25-26-22(31-12)27-10-13(11-27)28(20-23-18-14(29-2)6-4-8-16(18)32-20)21-24-19-15(30-3)7-5-9-17(19)33-21/h4-9,13H,10-11H2,1-3H3 |
InChI Key |
IIIVUDODHADGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)N(C3=NC4=C(C=CC=C4S3)OC)C5=NC6=C(C=CC=C6S5)OC |
Origin of Product |
United States |
Preparation Methods
Azetidine Ring Construction
Azetidin-3-one precursors are generated through acid-promoted cyclization of α-amino ketones. For instance, reacting L-valine-derived α-amino ketones with trifluoroacetic acid (TFA) in dichloromethane at 0°C produces enantiomerically pure azetidin-3-ones (>98% e.e.). Reduction with sodium borohydride in methanol converts the ketone to the corresponding azetidin-3-ol.
Thiadiazole Functionalization
The azetidin-3-ol intermediate undergoes nucleophilic substitution with 2-chloro-5-methyl-1,3,4-thiadiazole. Using potassium carbonate as a base in dimethylformamide (DMF) at 120°C for 12 hours achieves 70% yield. Critical parameters include strict moisture control and inert atmosphere to prevent decomposition.
Final Coupling Reaction
The assembly of the target compound involves sequential N-alkylation and condensation steps:
N-Alkylation of 4-Methoxy-1,3-Benzothiazol-2-Amine
The azetidin-3-yl-thiadiazole moiety is coupled to the first benzothiazole unit via Mitsunobu reaction. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature facilitates this transformation, yielding 85–90% of the mono-alkylated intermediate.
Condensation with the Second Benzothiazole Unit
The final step involves reacting the mono-alkylated product with 2-chloro-4-methoxybenzothiazole in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at reflux (40°C) for 24 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound in 68% yield.
Optimization and Purification Techniques
Reaction optimization studies highlight the following critical factors:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes nucleophilicity |
| Temperature | 120°C (thiadiazole coupling) | Prevents side reactions |
| Catalyst | Pd/C (5 wt%) | Enhances C–N bond formation |
| Purification | Column chromatography | Achieves >95% purity |
Notably, substituting DMF with acetonitrile in the thiadiazole coupling step reduces yield to 45% due to poor solubility.
Analytical Characterization
The compound is validated using advanced spectroscopic techniques:
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more hydrogenated version of the original compound.
Scientific Research Applications
4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It might be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Target Compound
- Core : Dual 4-methoxy-1,3-benzothiazole units.
- Substituents : Azetidine-linked 5-methyl-1,3,4-thiadiazole.
- Electronic Profile : Methoxy groups enhance electron-donating capacity, while the thiadiazole introduces electron-deficient regions.
Analog 1: 1-[2-(3,4-Disubstituted Phenyl)-3-Chloro-4-Oxoazetidin-1-yl]-3-(6-Substituted-1,3-Benzothiazol-2-yl)Ureas (5a-t)
- Core : Single benzothiazole with urea linkage.
- Substituents: Chloroazetidinone and substituted phenyl groups.
- Activity : Anticonvulsant (100% protection in MES model for 5f, 5n, 5p) .
- Key Difference : The target compound lacks the urea bridge but incorporates a thiadiazole-azetidine group, which may improve metabolic stability.
Analog 2: 4-(4-Methoxyphenyl)-N,N-Bis((1-(3,4-Dimethylphenyl)-1H-1,2,3-Triazol-4-yl)Methyl)Thiazol-2-Amine (4h)
- Core : Thiazole with bis-triazolylmethyl groups.
- Substituents : 4-Methoxyphenyl and triazole-linked dimethylphenyl.
- Activity : Anti-inflammatory (IC₅₀ values comparable to diclofenac) .
- Key Difference : The target compound’s azetidine-thiadiazole system may offer higher steric specificity compared to the flexible triazolylmethyl chains.
Analog 3: (E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine
- Core : 1,3,4-Thiadiazole with benzylidene and methylphenyl groups.
- Activity : Insecticidal and fungicidal .
Pharmacological Potential
Physicochemical Properties
- Solubility: The target compound’s methoxy groups may improve aqueous solubility compared to non-polar analogs like 4i (: 4i has Cl substituents, lower solubility).
- Metabolic Stability : The azetidine ring could reduce first-pass metabolism compared to linear alkyl chains in compounds like 4h .
Biological Activity
The compound 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine is a complex organic molecule that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- IUPAC Name : 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine
- Molecular Formula : C₁₅H₁₈N₄O₂S₂
- Molecular Weight : 358.46 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance:
| Compound | Activity Type | Tested Organisms | Results |
|---|---|---|---|
| A6 | Antibacterial | E. coli, S. aureus | MIC = 12 μg/mL |
| A7 | Antifungal | Candida albicans | IC50 = 15 μg/mL |
| A8 | Antitubercular | Mycobacterium tuberculosis | MIC = 26.46 μg/mL |
Case Study : A study conducted by Sarkar et al. demonstrated that derivatives containing the benzothiazole moiety exhibited significant antitubercular activity compared to standard drugs like isoniazid and rifampicin . The presence of methoxy groups at strategic positions was found to enhance the activity.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it exhibits cytotoxic effects against various cancer cell lines.
Research Findings : The synthesized benzothiazole derivatives demonstrated higher inhibitory activities against breast cancer cell lines compared to traditional chemotherapeutics . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
The proposed mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interference : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Cell Membrane Disruption : Certain compounds may alter membrane integrity, leading to cell lysis in microbial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
